molecular formula C19H22N2O4 B5685513 9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one

Cat. No. B5685513
M. Wt: 342.4 g/mol
InChI Key: RCGISSJDMXQGAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar chromenopyridinone derivatives often involves cyclization reactions and the use of piperidine as a catalyst or reagent. For instance, piperidine-mediated [3 + 3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, showcasing a highly efficient route to functionalized chromenopyridines under mild conditions (Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of chromenopyridinone derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Computational studies indicate that these compounds possess suitable physicochemical properties, drug-likeness features, and good oral bioavailability, which are essential for potential applications in medicinal chemistry (Thabet et al., 2022).

Chemical Reactions and Properties

Chromenopyridinones undergo various chemical reactions, including regio- and stereoselective addition of aminoenones to chromenes, leading to the synthesis of novel chromeno[3,4-b]pyridines depending on the substituents used (Korotaev et al., 2015). These reactions are crucial for diversifying the structural features of chromenopyridinones.

properties

IUPAC Name

9-hydroxy-4-(2-piperidin-1-ylacetyl)-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-13-6-7-16-15(11-13)14-5-4-10-21(18(14)19(24)25-16)17(23)12-20-8-2-1-3-9-20/h6-7,11,22H,1-5,8-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGISSJDMXQGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCCC3=C2C(=O)OC4=C3C=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthren-10-one, 6-hydroxy-1-(2-piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-9-oxa-1-aza-

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